molecular formula C15H19FN2O3S B7685902 N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide

N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide

Cat. No. B7685902
M. Wt: 326.4 g/mol
InChI Key: HCTAVIQLQDQUDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide, also known as AF-64A, is a compound that has been extensively studied for its potential use in treating various neurological disorders. AF-64A is a derivative of the compound piperidine and is known to have neuroprotective properties.

Mechanism of Action

The exact mechanism of action of N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is not fully understood, but it is believed to work by modulating the cholinergic system in the brain. N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory. N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine.
Biochemical and Physiological Effects:
N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects in animal models. N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide has also been shown to reduce oxidative stress and inflammation in the brain, which can protect neurons from damage. Additionally, N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide has been shown to improve cerebral blood flow, which can improve brain function.

Advantages and Limitations for Lab Experiments

N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide has also been extensively studied, which means that there is a lot of information available about its properties and potential uses. However, N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide also has some limitations for lab experiments. It is a relatively complex compound that can be difficult to synthesize, which can make it expensive. Additionally, N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide has not been extensively studied in humans, which means that its safety and efficacy in humans are not well understood.

Future Directions

There are several future directions for research on N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide. One potential direction is to further investigate its potential use in treating Alzheimer's disease, Parkinson's disease, and stroke. Additionally, further research could be done to understand the exact mechanism of action of N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide and to identify other compounds that could be used in conjunction with N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide to improve its efficacy. Finally, more research could be done to investigate the safety and efficacy of N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide in humans, which could lead to its eventual use as a therapeutic agent.

Synthesis Methods

N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of piperidine with various reagents. The first step involves the reaction of piperidine with allyl bromide to form N-allylpiperidine. This compound is then reacted with 4-fluorobenzenesulfonyl chloride to form N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine. Finally, this compound is reacted with 4-cyanobenzaldehyde to form N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide.

Scientific Research Applications

N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide has been extensively studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide has been shown to have neuroprotective properties, which means that it can protect neurons from damage caused by various factors such as oxidative stress, inflammation, and excitotoxicity. N-allyl-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and stroke.

properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-prop-2-enylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3S/c1-2-9-17-15(19)12-7-10-18(11-8-12)22(20,21)14-5-3-13(16)4-6-14/h2-6,12H,1,7-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTAVIQLQDQUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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